

CY5.5-COOH Chloride: A Comprehensive Technical Guide to its Spectroscopic Properties

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Compound of Interest

Compound Name: CY5.5-COOH chloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectroscopic properties of **CY5.5-COOH chloride**, a near-infrared (NIR) cyanine dye. Valued for its utility in various research and drug development applications, including in vivo imaging and fluorescence microscopy, a thorough understanding of its excitation and emission characteristics is paramount for its effective implementation. This document outlines its key quantitative data, provides detailed experimental protocols for spectral characterization, and visualizes the fundamental principles and workflows.

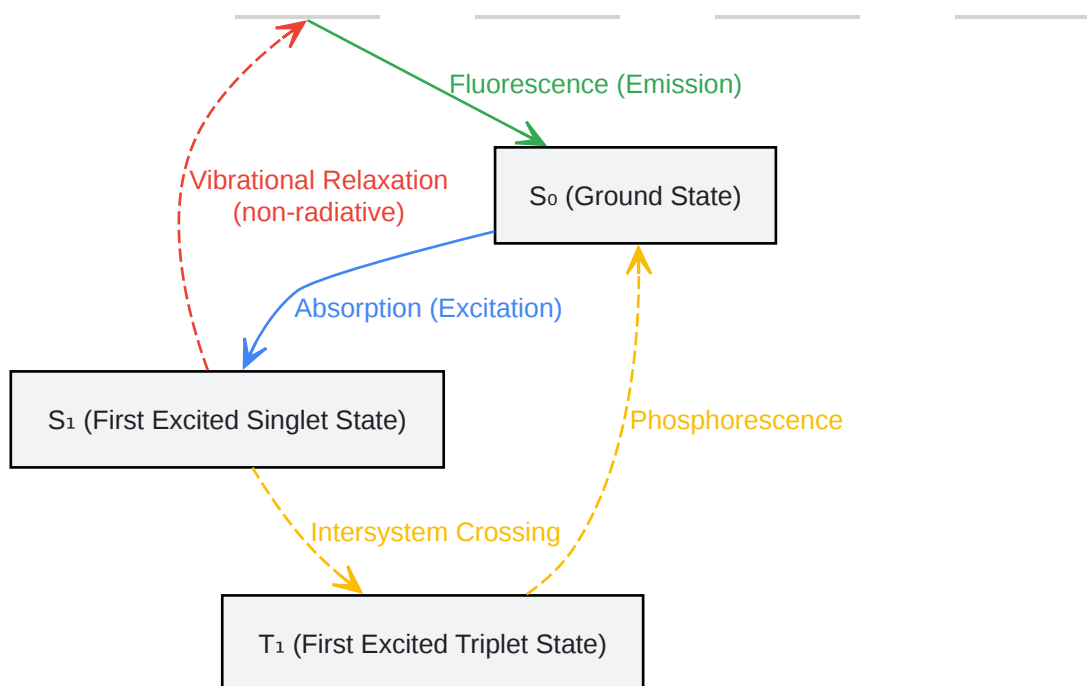
Core Spectroscopic Data

The spectroscopic properties of **CY5.5-COOH chloride** can vary slightly depending on the solvent and measurement conditions. The data presented below is a summary of values reported across various suppliers and research articles.

Property	Value
Excitation Maximum (λ_{ex})	650 - 684 nm
Emission Maximum (λ_{em})	695 - 710 nm
Molar Extinction Coeff. (ϵ)	198,000 - 209,000 M ⁻¹ cm ⁻¹ at λ_{ex}
Fluorescence Quantum Yield (Φ)	~0.2 in PBS
Chemical Formula	C ₄₀ H ₄₃ ClN ₂ O ₂
Molecular Weight	619.23 g/mol

Principles of Fluorescence: Excitation and Emission

The phenomenon of fluorescence is governed by the absorption of light at a specific wavelength, which excites the molecule to a higher electronic state, followed by the emission of light at a longer wavelength as the molecule returns to its ground state. This process is often visualized using a Jablonski diagram.



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Caption: Jablonski diagram illustrating fluorescence.

Experimental Protocols

Accurate determination of the spectroscopic properties of **CY5.5-COOH chloride** requires precise experimental procedures. The following are generalized protocols for key measurements.

Determining Excitation and Emission Spectra

This protocol outlines the steps to measure the excitation and emission spectra of **CY5.5-COOH chloride** using a spectrofluorometer.

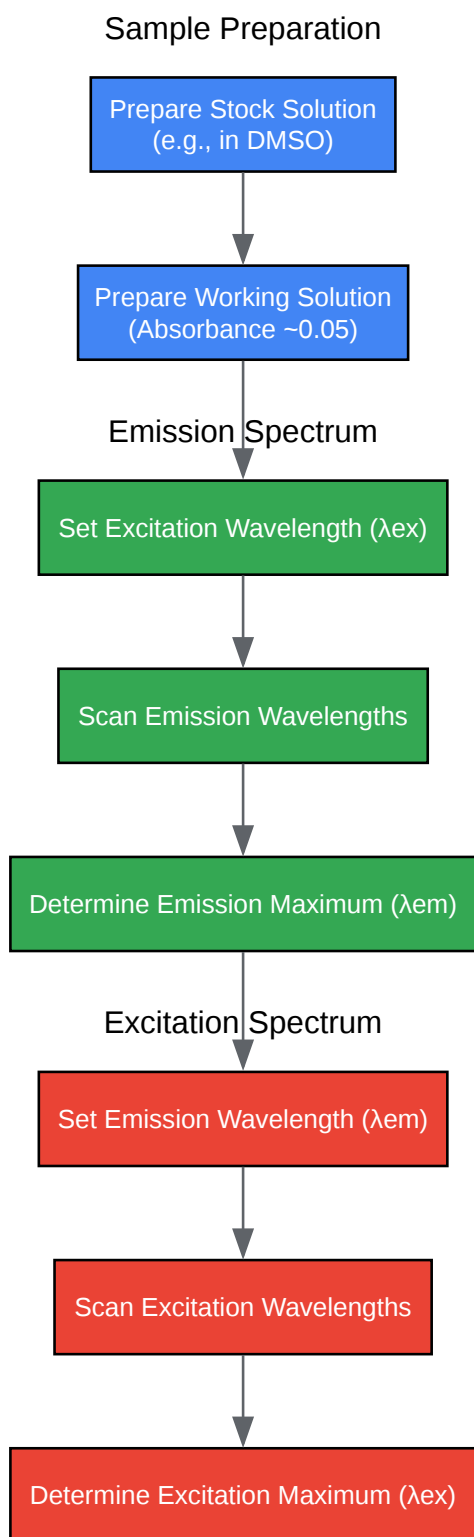
Materials:

- **CY5.5-COOH chloride**
- Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **CY5.5-COOH chloride** in a suitable solvent (e.g., DMSO).
 - Dilute the stock solution in the desired final solvent (e.g., PBS) to a concentration that yields an absorbance of approximately 0.05 at the predicted excitation maximum to avoid inner filter effects.
- Emission Spectrum Measurement:

- Set the excitation wavelength of the spectrofluorometer to the known absorbance maximum of **CY5.5-COOH chloride** (e.g., 675 nm).
- Scan a range of emission wavelengths (e.g., 685 nm to 800 nm).
- The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_{em}).[\[1\]](#)
- Excitation Spectrum Measurement:
 - Set the emission wavelength of the spectrofluorometer to the determined emission maximum (λ_{em}).
 - Scan a range of excitation wavelengths (e.g., 600 nm to 685 nm).
 - The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_{ex}).[\[1\]](#)



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Caption: Workflow for determining fluorescence spectra.

Determining Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Procedure:

- Prepare a dilution series of **CY5.5-COOH chloride** in the chosen solvent with known concentrations.
- Measure the absorbance of each solution at the excitation maximum (λ_{ex}) using a spectrophotometer.
- Plot absorbance versus concentration.
- Calculate the molar extinction coefficient from the slope of the resulting line, as defined by the Beer-Lambert law: $A = \epsilon cl$, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determining Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method, using a known standard, is commonly employed.

Procedure:

- Select a suitable fluorescence standard with a known quantum yield and similar spectral properties to **CY5.5-COOH chloride** (e.g., Cresyl Violet).
- Prepare solutions of both the standard and **CY5.5-COOH chloride** with identical absorbance at the same excitation wavelength.
- Measure the fluorescence emission spectra of both solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
- Integrate the area under the emission curves for both the standard and the sample.

- Calculate the quantum yield of **CY5.5-COOH chloride** using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (I_{\text{sample}} / I_{\text{standard}}) * (\eta_{\text{sample}} / \eta_{\text{standard}})^2$$

Where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- η is the refractive index of the solvent

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References

- 1. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
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